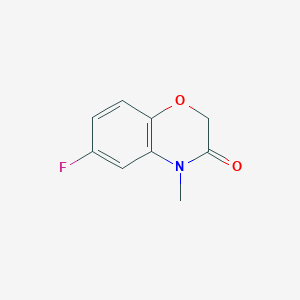

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one

Description

The chemical entity 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one belongs to the 1,4-benzoxazinone heterocyclic family. This structural class is characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring. The specific nomenclature of the compound indicates a fluorine atom at the 6th position, a methyl group attached to the nitrogen at the 4th position, and a ketone group at the 3rd position of the benzoxazinone (B8607429) core. While detailed research on this exact molecule is not extensively published, its structure suggests its role as a subject of interest in synthetic and medicinal chemistry, building upon the known biological activities of the broader benzoxazinone class.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1260796-58-4 |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

1,4-Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attention in contemporary chemical research due to their wide array of biological activities. nih.gov In medicinal chemistry, these scaffolds are investigated for their potential as anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial agents. mdpi.com Certain derivatives have also been explored for their anticancer properties, with studies showing they can inhibit the proliferation and migration of cancer cells. acs.org

In the field of agriculture, naturally occurring benzoxazinones, often called benzoxazinoids, function as defense compounds in major cereal crops like maize, wheat, and rye. bldpharm.com They exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them natural pesticides. nih.gov The potential application of benzoxazinones and their synthetic derivatives as models for new, natural herbicides is a topic of current interest in agrochemical research. nih.govbldpharm.com The versatility and relative simplicity of the benzoxazinone skeleton make it a promising source of bioactive compounds. nih.gov

The history of benzoxazinone research began with the isolation of naturally occurring benzoxazinoids from plants. Phytochemists first identified compounds like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) from cereal crops. nih.gov These discoveries, dating back to the 1950s and 1960s, established the role of these compounds as important secondary metabolites involved in the plant's defense mechanisms against pests and diseases. bldpharm.com

This initial research into natural benzoxazinoids laid the groundwork for extensive investigations into their synthesis and degradation. nih.gov The realization of their broad biological activities spurred further research into creating synthetic derivatives with potentially enhanced or novel therapeutic and agricultural applications. Over the decades, this has led to the development of a vast library of substituted benzoxazinones, each designed to probe specific biological targets.

The academic pursuit of substituted benzoxazinones is driven by the principles of medicinal and agricultural chemistry, where specific functional groups are added to a core scaffold to modulate its biological activity, selectivity, and physicochemical properties. The introduction of fluorine and methyl groups are common strategies in drug design and agrochemical development.

Fluorination , the process of adding fluorine atoms to a molecule, is a key strategy in modern medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as its metabolic stability, binding affinity to target proteins, and membrane permeability. In the context of benzoxazinones, fluorinated derivatives have been synthesized and evaluated for a range of activities, including as potential antithrombotic agents and as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors for herbicidal applications. bldpharm.combiomart.cn

Methylation , the addition of a methyl group, can also have a profound impact on a compound's biological profile. In nature, methylation is a key step in the biosynthesis of more complex benzoxazinoids in maize, leading to compounds with specific roles in defense against certain types of insects. biomart.cn In synthetic chemistry, the addition of a methyl group can influence a molecule's lipophilicity and steric profile, which can affect how it interacts with biological targets.

While specific research detailing the biological activity or synthetic applications of this compound is limited in publicly accessible literature, the significance of its scaffold can be inferred from the rationale behind its structure. This compound is cataloged by various chemical suppliers, indicating its availability for research and its potential use as a building block or a member of a screening library. biomart.cn

The combination of a fluoro group at the 6-position and a methyl group at the 4-position on the 1,4-benzoxazin-3-one core makes it a subject of interest for systematic structure-activity relationship (SAR) studies. In medicinal chemistry, it could be synthesized as part of a larger library of compounds to be tested against various biological targets, such as enzymes or receptors implicated in disease. The specific substitutions may confer a unique pharmacological profile.

In agricultural chemistry, given that fluorinated benzoxazinones are being investigated as herbicides, the this compound scaffold could be a valuable intermediate or a candidate molecule for developing new crop protection agents. bldpharm.com Its precise utility and significance, however, remain to be fully elucidated through dedicated research and publication of findings. The compound currently stands as a potential tool for discovery in both the pharmaceutical and agrochemical sectors, awaiting further scientific exploration.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one | DIBOA |

Properties

IUPAC Name |

6-fluoro-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLVTDBNLWGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 4 Methyl 2h 1,4 Benzoxazin 3 One and Its Analogs

Strategies for the Construction of the 2H-1,4-Benzoxazin-3-one Core

The formation of the fundamental benzoxazinone (B8607429) scaffold can be achieved through several methodologies, each with its own advantages and substrate scope. These methods primarily focus on the efficient formation of the heterocyclic ring.

Cyclocondensation reactions represent a classical and widely employed approach for the synthesis of the 2H-1,4-benzoxazin-3-one core. This strategy typically involves the reaction of a bifunctional precursor, such as an o-aminophenol, with a suitable C2-building block.

A common method involves the condensation of o-aminophenols with α-haloacetyl halides or related reagents. In this reaction, the amino group of the o-aminophenol initially acts as a nucleophile, attacking the carbonyl carbon of the α-haloacetyl halide. This is followed by an intramolecular nucleophilic substitution where the hydroxyl group displaces the halide, leading to the formation of the benzoxazinone ring. The reaction conditions can be controlled to favor the desired cyclization.

Another variation of the cyclocondensation approach utilizes the reaction of o-aminophenols with α-ketoesters. researchgate.netbohrium.comrsc.org This method, often catalyzed by an acid, proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the benzoxazinone core. The versatility of this method allows for the synthesis of a variety of substituted benzoxazinones by using appropriately substituted o-aminophenols and α-ketoesters.

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of benzoxazinone-related structures.

| Starting Materials | Reagents and Conditions | Product | Ref. |

| o-Aminophenol | α-Haloacetyl halide | 2H-1,4-Benzoxazin-3-one | |

| o-Aminophenol | α-Ketoester, Acid catalyst | 2-Substituted-2H-1,4-benzoxazin-3-one | researchgate.netbohrium.comrsc.org |

| 2-Aminophenol derivatives | N,N-dimethylbenzamide, Imidazolium chloride, 140 °C | 2-Substituted benzoxazoles | nih.gov |

| 2-Aminophenols | β-Diketones, TsOH·H₂O, CuI, CH₃CN, 80°C | 2-Substituted benzoxazoles | organic-chemistry.org |

More contemporary methods for the construction of the 2H-1,4-benzoxazin-3-one core involve copper-catalyzed cascade reactions. These methods offer advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single operation.

A notable example is the ligand-free copper-catalyzed cascade reaction of o-halophenols with substituted chloroacetamides. researchgate.net This process is believed to proceed through an initial copper-catalyzed N-arylation of the chloroacetamide with the o-halophenol, followed by an intramolecular O-arylation to form the benzoxazinone ring. The absence of a ligand simplifies the reaction setup and purification. This methodology has been shown to be effective for a range of substituted substrates, addressing some of the limitations of traditional methods. researchgate.net

The key steps in this cascade reaction are:

Copper-catalyzed N-arylation: The nitrogen atom of the chloroacetamide derivative attacks the o-halophenol in the presence of a copper catalyst.

Intramolecular O-arylation: The hydroxyl group of the phenol (B47542) then displaces the chlorine atom on the acetamide (B32628) side chain, leading to the formation of the six-membered heterocyclic ring.

This approach provides a direct route to the benzoxazinone core from readily available starting materials.

Electrochemical synthesis is emerging as a powerful and environmentally friendly tool for the formation of heterocyclic rings, including the 2H-1,4-benzoxazin-3-one scaffold. These methods utilize electricity to drive chemical transformations, often avoiding the need for harsh reagents and high temperatures.

While specific electrochemical protocols for the direct synthesis of 6-fluoro-4-methyl-2H-1,4-benzoxazin-3-one are not extensively detailed in the provided search results, the general principles of electrosynthesis can be applied to the key bond-forming steps in benzoxazinone synthesis. For instance, electrochemical methods can be employed for the oxidative cyclization of suitable precursors. This could involve the anodic oxidation of an o-aminophenol derivative that has been appropriately functionalized with a side chain amenable to cyclization. The oxidation would generate a reactive intermediate, such as a phenoxenium ion, which could then undergo intramolecular cyclization to form the benzoxazinone ring.

The development of specific electrochemical methods for the synthesis of substituted benzoxazinones is an active area of research, offering the potential for greener and more efficient synthetic routes.

Regioselective Introduction of Fluoro and Methyl Substituents

Once the 2H-1,4-benzoxazin-3-one core is constructed, the next critical step is the regioselective introduction of the fluoro and methyl substituents at the 6- and 4-positions, respectively.

A common strategy for introducing a fluorine atom at a specific position on an aromatic ring is through a nitration-reduction-diazotization-fluorination sequence (the Balz-Schiemann reaction).

In the context of synthesizing 6-fluoro-2H-1,4-benzoxazin-3-one, this would typically involve the following steps:

Nitration: The parent 2H-1,4-benzoxazin-3-one is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene (B151609) ring. The position of nitration is directed by the existing substituents.

Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting amino-benzoxazinone is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.

Fluorination: The diazonium salt is then subjected to thermal or photochemical decomposition in the presence of a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄), to introduce the fluorine atom.

This multi-step process allows for the precise placement of the fluorine atom at the desired position on the benzoxazinone ring.

The introduction of the methyl group at the 4-position (the nitrogen atom) can be achieved through various N-alkylation methods. However, a more elegant approach that builds the methylated nitrogen into the ring during its formation is often preferred.

One such method involves the O-alkylation of a 2-nitrophenol (B165410) with a suitable reagent, followed by reductive cyclization. nih.gov For the synthesis of a 4-methyl-2H-1,4-benzoxazin-3-one derivative, the synthesis could start with a substituted 2-nitrophenol. This is then O-alkylated with an appropriate haloacetate ester. The resulting nitro ester intermediate is then subjected to catalytic reductive cyclization. In this step, the nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the ester functionality to form the N-methylated benzoxazinone ring.

The key advantages of this approach are:

Regiocontrol: The methyl group is introduced at the nitrogen atom as part of the ring-forming process.

Efficiency: It combines the reduction and cyclization steps into a single operation.

An alternative for introducing the N-methyl group is the direct N-alkylation of a pre-formed 2H-1,4-benzoxazin-3-one using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The following table provides a summary of methods for introducing substituents.

| Target Substituent | Method | Key Steps | Ref. |

| 6-Fluoro | Nitration-Fluorination | Nitration, Reduction, Diazotization, Fluorination (Balz-Schiemann) | |

| 4-Methyl | O-Alkylation and Reductive Cyclization | O-alkylation of a 2-nitrophenol, followed by catalytic reductive cyclization | nih.gov |

| N-Alkylation | Direct Alkylation | Reaction of 2H-1,4-benzoxazin-3-one with an alkyl halide in the presence of a base | umich.edu |

Derivatization Strategies for Enhancing Molecular Complexity

The inherent structure of the this compound scaffold offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical properties. Key derivatization strategies focus on N-substitution, introduction of side chains on the aryl ring, and amide coupling reactions.

The nitrogen atom at the 4-position of the benzoxazinone ring is a common site for introducing a wide array of substituents. N-alkylation or N-arylation can significantly impact the molecule's biological activity and physical properties. A general approach to N-substitution involves the deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile such as an alkyl or aryl halide. For instance, the synthesis of N-substituted 2H-benzo[b] acs.orgfigshare.comoxazin-3(4H)-one derivatives can be achieved by reacting the parent benzoxazinone with various alkyl halides in the presence of a base like potassium carbonate. This straightforward approach allows for the introduction of diverse functional groups at the N-4 position.

The aromatic ring of the benzoxazinone scaffold provides several positions for the introduction of diverse side chains, with the 6-position being of particular interest due to the presence of the fluorine atom in the parent compound. The introduction of various substituents at this position can be accomplished through several synthetic strategies. One common method involves the use of a starting material that already contains the desired substituent at the corresponding position of the aniline (B41778) precursor. For example, the synthesis of 6-substituted 3-methyl-3,4-dihydro-2H- acs.orgfigshare.combenzoxazines has been achieved, which can then be further modified to yield the desired benzoxazinone. researchgate.net The synthesis of analogs such as 8-amino-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one further demonstrates the feasibility of introducing varied functionalities at the 6-position.

| Substitution Position | Example Substituent | Synthetic Strategy | Reference |

| 6 | Methoxy | Use of 4-methoxy-2-aminophenol as a precursor | researchgate.net |

| 6 | Chloro | Use of 4-chloro-2-aminophenol as a precursor | researchgate.net |

| 6 | Nitro | Use of 4-nitro-2-aminophenol as a precursor | researchgate.net |

| 6 | Trifluoromethyl | Multistep synthesis from a substituted aniline |

Amide coupling reactions are a cornerstone of medicinal chemistry and can be effectively applied to the benzoxazinone scaffold to generate a diverse library of amide derivatives. researchgate.net These reactions typically involve the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent. In the context of benzoxazinones, either a carboxylic acid-functionalized benzoxazinone can be coupled with various amines, or an amino-functionalized benzoxazinone can be coupled with a range of carboxylic acids.

The choice of coupling reagent is critical for the success of the reaction and for minimizing side reactions such as racemization. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net More modern reagents such as HATU and HBTU are also widely employed for their efficiency and ability to suppress side reactions. luxembourg-bio.com A mild approach for the formation of an amide bond can also be achieved via the ring-opening of a benzoxazinone intermediate, which can sometimes be a challenge to react directly with amines. ncl.res.in

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, but can be expensive. |

| Aminium/Uronium Salts | HBTU, HATU | Excellent for preventing racemization. |

| Imidazolium-based | CDI | Simple workup as byproducts are gaseous. |

Optimization and Green Chemistry in Benzoxazinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign processes. In the context of benzoxazinone synthesis, this translates to the optimization of catalytic systems and reaction conditions, as well as the exploration of innovative technologies like continuous flow synthesis.

The development of novel catalytic systems plays a pivotal role in improving the efficiency and selectivity of benzoxazinone synthesis. Transition metal catalysts, particularly palladium, have been instrumental in developing cross-coupling reactions that enable the formation of C-C and C-N bonds, which are fundamental to the construction and functionalization of the benzoxazinone core. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or vinyl groups onto the benzoxazinone scaffold. nsf.gov The use of N-heterocyclic carbene (NHC) ligands with palladium has shown to be effective for such transformations, even in environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nsf.gov

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield and minimizing waste. The move towards greener solvents and milder reaction conditions is a key aspect of sustainable synthesis.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. bwise.kr These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.gov

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Overall Yield | 67% | 83% | acs.orgresearchgate.net |

| Safety | Handling of unstable intermediates can be hazardous. | Enhanced safety due to small reaction volumes and rapid processing. | acs.org |

| Process Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. | nih.gov |

| Scalability | Scaling up can be challenging. | Readily scalable by running the system for longer periods. | nih.gov |

Yield and Purity Enhancement Methodologies for this compound and its Analogs

The efficient synthesis of this compound and its analogs is contingent not only on the primary synthetic route but also on the methodologies employed to maximize yield and ensure high purity of the final product. Optimization of reaction conditions and effective purification techniques are paramount in achieving a scalable and economically viable process. Research into the synthesis of benzoxazinone derivatives has highlighted several key areas where strategic modifications can lead to significant improvements in both yield and purity.

Optimization of Reaction Conditions

The yield of 2H-1,4-benzoxazin-3-one derivatives can be profoundly influenced by various reaction parameters, including the choice of solvent, catalyst, temperature, and reaction time. Systematic studies on related heterocyclic systems have demonstrated that a careful selection of these conditions is crucial for minimizing side product formation and driving the reaction towards completion.

Solvent Effects:

The polarity and boiling point of the solvent can impact reactant solubility, reaction rate, and in some cases, the product distribution. For the synthesis of fluorinated benzoxazinones, the choice of solvent is particularly critical due to the potential for interaction with the fluorinating agents or the fluorinated intermediates. While specific studies on this compound are not extensively detailed in publicly available literature, general principles suggest that aprotic solvents are often preferred to avoid unwanted side reactions. A comparative analysis of solvents used in the synthesis of similar benzoxazinone structures can provide valuable insights. For instance, in the synthesis of other benzoxazine (B1645224) derivatives, solvents such as N,N-dimethylformamide (DMF) have been utilized. nih.gov The safety and compatibility of the solvent with fluorinating agents must always be considered, as some reagents can react exothermically or explosively with common solvents. acsgcipr.org

Catalyst Selection:

The nature of the catalyst can dramatically affect the reaction's efficiency and selectivity. In the synthesis of benzoxazinones, both acid and base catalysts have been employed. For instance, the condensation and cyclization steps can be facilitated by the use of catalysts that promote the desired intramolecular reactions. While specific catalytic systems for this compound are proprietary or not widely published, related syntheses of benzoxazines have explored various catalysts. For example, in the preparation of certain benzoxazine derivatives, iodine has been used to promote cyclization. nih.gov The optimization of catalyst loading is also a critical factor, as excess catalyst can sometimes lead to the formation of impurities.

The following table summarizes the impact of different reaction conditions on the yield of a generic benzoxazinone synthesis, illustrating the principles that would be applied to optimize the synthesis of this compound.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | p-TsOH | Reflux | 12 | 65 |

| 2 | DMF | K2CO3 | 100 | 8 | 80 |

| 3 | Acetonitrile (B52724) | None | Reflux | 24 | 40 |

| 4 | Dioxane | Sc(OTf)3 | 80 | 10 | 75 |

This table is a representative example based on general findings for benzoxazinone synthesis and does not represent specific experimental data for this compound.

Purification Methodologies

Achieving high purity is essential for the characterization and potential application of this compound. Common purification techniques include recrystallization, column chromatography, and preparative thin-layer chromatography (TLC).

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for effective purification. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For benzoxazinone derivatives, various solvent systems can be explored. A patent for a related benzoxazin-2-one derivative describes the use of a solvent and anti-solvent system, such as methanol (B129727) or ethanol (B145695), to produce specific crystalline forms, which is a method of enhancing purity. google.com The process of growing suitable crystals can also be achieved by slow evaporation of a solution, for instance, a dichloromethane (B109758) solution at room temperature. nih.gov

Chromatographic Techniques:

For mixtures that are difficult to separate by recrystallization, chromatographic methods are employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system is chosen to achieve good separation between the desired product and any impurities. The polarity of the eluent is gradually increased to elute compounds with different polarities.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or for separating compounds with very similar polarities, preparative TLC can be effective. In the purification of a fluorinated benzoxazinone metabolite, preparative TLC was used with specific solvent systems to isolate the desired compound. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique was used for the final purification step of a related fluorinated benzoxazinone metabolite after initial purification by TLC. acs.org

The following table provides a summary of purification methods that can be applied to this compound and its analogs, based on methodologies used for similar compounds.

| Purification Method | Principle | Typical Solvents/Mobile Phases | Purity Achieved |

| Recrystallization | Differential solubility | Ethanol, Methanol, Dichloromethane | >98% |

| Column Chromatography | Adsorption on silica gel | Hexane/Ethyl Acetate gradients | >95% |

| Preparative TLC | Adsorption on a thin layer | Benzene/Ethyl Acetate | High |

| Preparative HPLC | Partitioning between stationary and mobile phases | Acetonitrile/Water gradients | >99% |

This table is a representative example based on general findings for the purification of benzoxazinone derivatives and does not represent specific experimental data for this compound.

By systematically optimizing reaction conditions and employing appropriate purification techniques, it is possible to enhance both the yield and purity of this compound, facilitating its further study and potential applications. The synthesis of enantiomerically pure benzoxazines has also been achieved through kinetic resolution, which can yield products with high enantiomeric purity (99% ee). researchgate.net

Chemical Reactivity and Transformation Studies of 6 Fluoro 4 Methyl 2h 1,4 Benzoxazin 3 One and Derivatives

Fundamental Reactivity of the Benzoxazinone (B8607429) Ring System

The 1,4-benzoxazin-3-one core structure possesses several reactive sites that allow for a variety of chemical transformations. The reactivity is largely centered around the lactam (cyclic amide) and the enamine-like functionalities within the heterocyclic ring, as well as the aromatic benzene (B151609) ring.

Nucleophilic and Electrophilic Reactions

The benzoxazinone ring system is susceptible to both nucleophilic and electrophilic attacks at various positions. The carbonyl group at the 3-position is a key site for nucleophilic attack. Strong nucleophiles can lead to the opening of the heterocyclic ring. For instance, the reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with carbon and oxygen nucleophiles under microwave irradiation has been shown to yield a series of 4-hydroxy-quinolin-2-ones and N-acetyl-anthranilates, respectively. researchgate.net

The nitrogen atom at the 4-position, being part of an amide, is generally not highly nucleophilic. However, deprotonation can enhance its nucleophilicity, allowing for reactions such as alkylation. The benzene ring can undergo electrophilic aromatic substitution. science.gov The position of substitution is directed by the activating and directing effects of the ether oxygen and the amide group.

Benzoxazinones themselves can act as nucleophiles. For example, the hydroxamic acid moiety of DIBOA-Glc (a related benzoxazinone) can engage in a nucleophilic attack on the C-2 position of the triazine ring of atrazine. nih.gov

Oxidation and Reduction Pathways

The benzoxazinone ring can be subjected to both oxidation and reduction reactions, although these are less commonly explored than nucleophilic and electrophilic transformations. The methylene (B1212753) group at the 2-position can potentially be oxidized.

Reduction of the carbonyl group at the 3-position to a hydroxyl group or its complete removal would significantly alter the chemical nature of the molecule. Similarly, reduction of the aromatic ring is possible under specific catalytic conditions, though this would disrupt the aromaticity and is generally a high-energy process. In a study on a related compound, 7-Fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (Flumioxazin), metabolic pathways were found to involve reduction reactions at the tetrahydrophthalimide moiety. acs.org

Influence of Fluoro and Methyl Substituents on Reaction Profiles

The presence of the fluorine atom at the 6-position and the methyl group at the 4-position significantly modulates the reactivity of the 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one molecule.

Electronic Effects on Regioselectivity and Reactivity

The methyl group attached to the nitrogen atom at the 4-position has an electron-donating inductive effect (+I). libretexts.org This increases the electron density on the nitrogen and can influence the reactivity of the adjacent carbonyl group. The electron-donating nature of the methyl group can also slightly activate the aromatic ring towards electrophilic attack. libretexts.org

Steric Hindrance Considerations in Synthetic Transformations

The methyl group at the 4-position can introduce steric hindrance, which may affect the approach of bulky reagents to the nitrogen and the adjacent carbonyl group. This steric bulk can influence the stereoselectivity of reactions. For example, in the acylative kinetic resolution of racemic 3,4-dihydro-3-methyl-2H- nih.govrsc.orgbenzoxazines, steric factors were shown to influence the stereoselectivity of the acylation. researchgate.net While the fluorine atom is relatively small, its presence can still influence the local steric environment and potentially affect reaction rates and outcomes, especially in enzymatic or highly structured transition states.

Metabolic Transformations and Degradation Pathways

The metabolic fate of this compound is expected to involve several biotransformation pathways. While specific studies on this exact molecule are not widely available, inferences can be drawn from related benzoxazinone structures.

Metabolic pathways for similar compounds often involve hydroxylation of the aromatic ring, a common reaction catalyzed by cytochrome P450 enzymes. The position of hydroxylation would be influenced by the electronic effects of the existing substituents. Reduction of the carbonyl group is another potential metabolic route.

Degradation of benzoxazinones can also occur through non-enzymatic processes. For example, the benzoxazinone DIBOA-Glc has been shown to degrade in the process of reacting with atrazine. nih.gov The degradation of this compound in various environmental conditions would depend on factors such as pH, temperature, and the presence of other reactive species.

Chemical Degradation Kinetics and ProductsThere are no available studies that investigate the chemical degradation kinetics or identify the degradation products of this compound.

This lack of specific data highlights a potential area for future research within the field of medicinal and environmental chemistry. Understanding the metabolic fate and environmental persistence of such compounds is crucial for their potential development and application.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Elucidating Molecular Structure

Spectroscopy is fundamental to understanding the molecular framework of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the complete structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For the 2H-1,4-benzoxazin-3-one scaffold, specific chemical shifts (δ) are characteristic. The protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns providing information about the substitution pattern. The methylene (B1212753) protons (-O-CH₂-) of the oxazine (B8389632) ring are expected to resonate around δ 4.5-5.0 ppm.

In the case of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, the fluorine atom at the C-6 position and the methyl group on the nitrogen atom (N-4) will influence the chemical shifts of nearby nuclei. The ¹H NMR spectrum would be expected to show a singlet for the N-methyl protons around δ 3.3-3.5 ppm. The aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

While specific experimental data for this compound is not widely published, data from analogous structures provide a reliable reference for expected spectral features. For instance, ¹³C NMR spectra of benzoxazinone (B8607429) derivatives show characteristic signals for the carbonyl carbon (C=O) around 165.0-168.0 ppm and the imine carbon (if present) around 142.8–145.1 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoxazinone Analog Note: This data is for 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one, a related but different compound, and serves to illustrate typical chemical shifts. nih.gov

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| Ar-H | 6.55-8.14 | Ar-C | 112.60-147.10 |

| C=O | 158.62 | ||

| C-O | 149.80 | ||

| Furan-C | 112.60-146.70 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam group, typically found in the range of 1680-1750 cm⁻¹. Other key signals would include C-O-C stretching vibrations for the ether linkage and C-F stretching vibrations.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition. For this compound (C₉H₈FNO₂), the expected exact mass would be approximately 181.05 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of CO, the methyl group, or cleavage of the oxazine ring, providing further structural confirmation.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Lactam) | C=O Stretch | 1680 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O-C Stretch | 1200 - 1300 |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 |

| N-Methyl | C-H Stretch | 2850 - 2960 |

Crystallographic Studies for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While the crystal structure of this compound itself has not been reported in publicly accessible databases, the structure of a closely related analog, 6-chloro-2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one, has been elucidated. bldpharm.com This study reveals that the six-membered heterocyclic oxazine ring is not planar and adopts a conformation close to a screw boat. In this conformation, the C1 and C2 atoms are out of the plane formed by the other four atoms of the ring. It is highly probable that the 6-fluoro-4-methyl derivative would adopt a similar non-planar conformation in the solid state. Such studies also reveal intermolecular interactions, like hydrogen bonding, which dictate the crystal packing.

Conformational Analysis of the 2H-1,4-Benzoxazin-3-one Scaffold

The 2H-1,4-benzoxazin-3-one scaffold possesses a non-aromatic heterocyclic ring fused to a benzene (B151609) ring. This imparts a degree of conformational flexibility to the molecule. As suggested by crystallographic studies of analogs, the oxazine ring typically adopts non-planar conformations to minimize steric strain. bldpharm.com

The two most common conformations for similar six-membered heterocyclic rings are the semi-chair and the semi-boat (or screw boat) forms. researchgate.net The specific conformation adopted by this compound would be influenced by the electronic and steric effects of the substituents. The presence of the methyl group at the N-4 position could influence the energetic preference for one conformation over another. Computational modeling and solution-phase NMR studies (such as NOE experiments) are often employed to further investigate conformational dynamics.

Purity Assessment and Analytical Methodologies (e.g., HPLC)

Ensuring the purity of a chemical compound is critical for its use in further research. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound.

A typical method for analyzing benzoxazinone derivatives involves reverse-phase (RP) HPLC. sielc.comresearchgate.net In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

A general RP-HPLC method for a compound like this compound might employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the benzoxazinone chromophore absorbs strongly (e.g., 230-280 nm). The method can be validated to be accurate, precise, and linear over a specific concentration range. researchgate.net

Computational and Theoretical Investigations of 6 Fluoro 4 Methyl 2h 1,4 Benzoxazin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, such as Density Functional Theory (DFT), provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics without the need for empirical data. For 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, these calculations can elucidate its electronic behavior and predict its reactivity in various chemical environments.

The electronic structure of this compound can be thoroughly investigated using DFT methods, often employing basis sets like 6-311++G(d,p) for accurate results. researchgate.net Such studies begin with the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors are calculated.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

Fukui indices are powerful descriptors derived from conceptual DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes, these indices pinpoint specific atoms that are most likely to participate in a chemical reaction.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

| Descriptor | Typical Calculated Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.5 D | Measures the overall polarity of the molecule. |

| Fukui Function (f-) | Highest value on carbonyl oxygen and nitrogen atoms | Predicts sites for electrophilic attack. |

| Fukui Function (f+) | Highest value on carbonyl carbon and aromatic carbons | Predicts sites for nucleophilic attack. |

For this compound, this methodology can be applied to:

Investigate Synthetic Routes: Comparing the energetic profiles of different proposed synthetic pathways can help identify the most efficient and feasible method for its preparation.

Predict Metabolic Fate: The metabolic transformation of the compound in a biological system involves a series of chemical reactions. Calculating the energetic profiles for potential metabolic pathways (e.g., oxidation, hydrolysis) can predict the most likely metabolites.

Understand Degradation Mechanisms: The stability of the compound can be assessed by studying the reaction pathways of its degradation under various conditions.

These calculations provide a theoretical foundation that complements experimental studies, offering a priori predictions about the compound's chemical behavior.

Molecular Docking and Dynamics Simulations

Molecular modeling techniques, such as docking and molecular dynamics (MD), are essential tools for investigating how a small molecule like this compound interacts with biological macromolecules. These simulations provide atomic-level details of binding modes and affinities, which are critical in the context of drug discovery and design. The benzoxazinone (B8607429) scaffold has been identified as a modulator of the Mineralocorticoid Receptor (MR), making it a key target for such investigations. nih.govgoogle.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking simulations would be performed using the crystal structure of the Mineralocorticoid Receptor's ligand-binding domain (LBD). mdpi.com The goal is to identify the most stable binding pose and the specific intermolecular interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time under conditions that mimic the physiological environment. mdpi.com MD simulations can confirm the stability of the binding pose predicted by docking and reveal key dynamic interactions, conformational changes in the receptor, and the role of water molecules in the binding process. Studies on similar benzoxazine (B1645224) derivatives targeting the MR have highlighted the importance of interactions with specific amino acid residues like Gln776 and Arg817. nih.gov

Table 2: Predicted Interactions with the Mineralocorticoid Receptor LBD

| Interaction Type | Key Amino Acid Residues | Potential Interacting Group on Ligand |

|---|---|---|

| Hydrogen Bond | Gln776, Arg817, Asn770 | Carbonyl oxygen, Fluoro group |

| Hydrophobic/van der Waals | Leu813, Met852, Trp855, Ile863 | Benzene (B151609) ring, Methyl group |

| Pi-Stacking | Phe956, Trp855 | Benzene ring |

A primary goal of molecular modeling is to predict the binding affinity of a ligand to its target, which correlates with its potency. Docking programs provide scoring functions that give a rapid estimate of binding affinity. However, for more accurate predictions, post-processing methods applied to MD simulation trajectories are often used.

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energy calculations. These predictions are valuable for ranking a series of compounds and prioritizing which ones should be synthesized and tested experimentally. Computational studies on related heterocyclic scaffolds have shown that such predictions can successfully identify modifications that strengthen key interactions and improve potency. rowansci.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds in drug discovery. They aim to understand how chemical structure relates to biological activity.

SAR involves synthesizing and testing a series of related compounds to determine which chemical groups are important for activity. For the 1,4-benzoxazin-3-one scaffold, SAR studies have explored how different substituents on the aromatic ring and the nitrogen atom influence activity against various biological targets. nih.gov The presence of the 6-fluoro group and the 4-methyl group on the target compound, for example, would be evaluated based on how they affect target binding, selectivity, and metabolic stability compared to unsubstituted or alternatively substituted analogues.

QSAR modeling takes a quantitative approach by building mathematical models that correlate variations in biological activity with changes in molecular descriptors. nih.govwho.int These descriptors are numerical representations of a molecule's physicochemical properties, such as its shape, electronic properties, and hydrophobicity.

The process involves:

Data Curation: Assembling a dataset of compounds with known biological activities. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to develop a predictive equation. researchgate.net

QSAR models for the 1,4-benzoxazin-3-one class have shown that descriptors related to molecular shape, hydrogen bonding capacity, and volume are often critical for predicting activity. nih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and screening.

Table 3: Common Descriptors in QSAR Models for Benzoxazinone Derivatives

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic and polar interactions with the target. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Relates to the goodness-of-fit in the receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific, directional interactions with the target. |

Computational De Novo Design Approaches in Chemical Synthesis and Bioactive Compound Discovery

As of late 2025, a review of publicly available scientific literature, patents, and chemical databases indicates that specific research focusing on the de novo computational design of this compound has not been published. De novo drug design is a computational methodology that involves creating novel molecular structures from scratch, often based on the three-dimensional structure of a biological target. This process utilizes algorithms to "grow" or assemble ligands atom-by-atom or fragment-by-fragment within the target's active site, aiming to discover entirely new chemical entities with high predicted affinity and selectivity.

While direct de novo design studies for this specific compound are not documented, the broader class of benzoxazinone derivatives has been subject to various other computational chemistry techniques to guide their discovery and optimization as bioactive agents. These related approaches, which fall short of full de novo design, include structure-activity relationship (SAR) studies, molecular docking, and quantitative structure-activity relationship (QSAR) analysis.

For instance, computational studies on other benzoxazinone-based compounds have been used to:

Predict Binding Modes: Molecular docking has been employed to understand how different benzoxazinone derivatives interact with the active sites of biological targets like protoporphyrinogen (B1215707) IX oxidase (PPO) and factor Xa. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to a compound's inhibitory activity. nih.gov

Guide Synthesis: The design of novel benzoxazinone derivatives as factor Xa inhibitors and renin inhibitors has been guided by rational design principles, where computational models of the target protein help inform which chemical modifications might improve potency and selectivity. nih.govnih.gov

Establish Structure-Activity Relationships: In the development of benzoxazinone-based herbicides, molecular docking helped to rationalize the observed herbicidal activity by comparing the binding mode of newly synthesized compounds to that of known inhibitors. nih.gov Similarly, ligand-based QSAR models have been developed for other heterocyclic compounds to correlate physicochemical properties with biological activity, a strategy that could theoretically be applied to the benzoxazinone scaffold. nih.gov

Biological Activities and Molecular Mechanisms of Action for Benzoxazinone Compounds, Including 6 Fluoro 4 Methyl 2h 1,4 Benzoxazin 3 One and Its Derivatives

Receptor Modulation and Antagonistic Activity

Benzoxazinone (B8607429) derivatives have been identified as potent modulators of several receptor types, demonstrating significant antagonistic activity, particularly towards steroid hormone receptors. This has led to their investigation for various therapeutic applications.

Mineralocorticoid Receptor (MR) Antagonism: Structure-Activity Relationships and Binding Modes

A notable area of research has been the development of benzoxazin-3-one (B8392483) derivatives as a novel class of potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.govjocpr.com The blockade of MR is a promising approach for addressing cardiovascular conditions such as hypertension. jocpr.com

Research has led to the identification of benzoxazin-3-one derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position as particularly effective MR antagonists. jocpr.com Among these, the compound 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one has demonstrated highly potent activity. jocpr.com The design of these compounds was informed by the crystal structure of an MR/compound complex and docking models, which identified a 1,2-diaryl framework as a key structural feature for high binding affinity. nih.gov

Further studies identified 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one as another derivative with potent in vitro activity and high selectivity. nih.gov The structure-activity relationship studies indicated that replacing the 1-methyl group on the pyrazole (B372694) ring with polar side chains could target specific amino acid residues like Arg817 and Gln776, thereby increasing MR binding activity. nih.govnih.gov Analysis of the X-ray crystal structure of benzoxazinone compounds bound to the MR ligand-binding domain (LBD) has provided critical insights into their binding mechanisms. doi.org Generally, these series feature an additional aromatic ring connected to the 6-position of the benzoxazinone moiety, often through a heteroaromatic ring linker. doi.org

| Compound | Activity/Finding | Reference |

|---|---|---|

| 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one | Identified as a potent and selective MR antagonist. | jocpr.com |

| 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one | Showed highly potent in vitro activity and high selectivity. | nih.gov |

| General benzoxazinone derivatives | A 1,2-diaryl framework is a key structure for high binding affinity to MR. | nih.gov |

Modulation of Other Steroid Hormone Receptors

A key advantage of the nonsteroidal benzoxazin-3-one derivatives is their high selectivity for the mineralocorticoid receptor over other steroid hormone receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). nih.govnih.govdoi.org For instance, compound 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one demonstrated good pharmacokinetic profiles with no signs of antiandrogenic effects in animal models. nih.gov Another compound showed good selectivity over GR, PR, and AR with IC50 values greater than 2.5 μM. doi.org This selectivity is a significant improvement over older, steroidal MR antagonists, which often had side effects due to their interaction with other hormone receptors. nih.govjocpr.com

Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A)

The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been explored for its potential to interact with neurotransmitter receptors, which are crucial targets for treating neuropsychiatric disorders. Research has indicated that derivatives of this structure can exhibit strong activity at dopamine and serotonin receptors. nih.gov

One study identified a compound with a 2H-1,4-benzoxazin-3(4H)-one core that showed strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, marking it as a potential lead for complex psychiatric conditions. nih.gov Another benzoxazinone derivative was found to be a potent dopamine D2 receptor antagonist while also inhibiting serotonin reuptake. nih.gov Furthermore, a series of 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1,4-benzoxazin-3(4H)-ones were identified as highly potent 5-HT1A receptor antagonists. jocpr.comijnc.ir A separate structure-guided study led to the identification of a benzoxazinone derivative that acts as a β2 adrenergic antagonist and a D2 receptor agonist, with Ki values in the low nanomolar range. nih.gov

Enzyme Inhibition Profiles

In addition to receptor modulation, benzoxazinone compounds have been evaluated for their ability to inhibit various enzymes, demonstrating potential applications in treating neurodegenerative and metabolic diseases.

Acetylcholinesterase (AChE) Inhibition

Several studies have investigated benzoxazinone and related structures as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. ijnc.irmdpi.comnih.gov A novel series of indole-benzoxazinones were synthesized and evaluated for their human acetylcholinesterase (hAChE) inhibitory properties. ijnc.irnih.gov The most active compounds demonstrated effective inhibitory profiles with Ki values around 20.2 - 20.3 μM. ijnc.irnih.gov Kinetic analysis revealed a non-competitive inhibition mechanism for these compounds. ijnc.irnih.gov Docking studies suggested that the most active derivatives share a binding mode similar to the established drug donepezil (B133215). ijnc.ir Other research on 2-benzoxazolinone (B145934) derivatives also showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

| Compound Series | Inhibition Value (Ki or IC50) | Inhibition Type | Reference |

|---|---|---|---|

| Indole-benzoxazinones (Compound 7d) | Ki = 20.2 ± 0.9 μM | Non-competitive | ijnc.irnih.gov |

| Indole-benzoxazinones (Compound 7a) | Ki = 20.3 ± 0.9 μM | Non-competitive | ijnc.irnih.gov |

| 2-Benzoxazolinone derivative (Compound 3e) | Stronger activity than tacrine (B349632) (AChE) and donepezil (BChE) | Not specified | mdpi.com |

Carbohydrate-Digesting Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives of nih.govmdpi.com-benzoxazin-3-one have also been investigated for their potential to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. uniba.it The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov

In an in silico study, a series of newly synthesized isoxazolinyl-1,2,3-triazolyl- nih.govmdpi.com-benzoxazin-3-one derivatives were evaluated. uniba.it Molecular docking revealed promising antidiabetic potential. uniba.it Specifically, compounds 5a and 5o from the series showed the highest binding affinity for pancreatic α-amylase (-9.2 and -9.1 kcal/mol, respectively). uniba.it For intestinal α-glucosidase, compounds 5n and 5e demonstrated the highest affinity values (-9.9 and -9.6 kcal/mol, respectively). uniba.it These findings suggest that the synthesized compounds have significant potential as inhibitors of these key digestive enzymes. uniba.it

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5n | Intestinal α-glucosidase | -9.9 | uniba.it |

| Compound 5e | Intestinal α-glucosidase | -9.6 | uniba.it |

| Compound 5a | Pancreatic α-amylase | -9.2 | uniba.it |

| Compound 5o | Pancreatic α-amylase | -9.1 | uniba.it |

Inhibition of Inflammation-Related Enzymes (e.g., iNOS, COX-2)

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anti-inflammatory activity by modulating key enzymes involved in the inflammatory cascade. nih.govnih.gov In studies involving lipopolysaccharide (LPS)-induced inflammation in microglial cells, certain benzoxazinone derivatives were found to effectively downregulate both the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net When activated by stimuli like LPS, microglial cells typically increase the production of iNOS and COX-2, which in turn promotes the release of inflammatory mediators such as nitric oxide (NO). nih.gov

Research has shown that specific 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety can significantly reduce the LPS-induced production of NO. nih.govnih.gov This inhibitory effect is directly linked to the suppression of iNOS and COX-2 expression. nih.gov For instance, compounds identified as e2, e16, and e20 in one study not only reduced NO production but also markedly decreased the mRNA and protein levels of iNOS and COX-2 in LPS-stimulated BV-2 microglial cells. nih.govresearchgate.net This suggests that the anti-inflammatory properties of these benzoxazinone derivatives are, at least in part, attributable to their ability to inhibit these critical inflammation-related enzymes. nih.govnih.gov

Antimicrobial Efficacy and Mechanisms

The 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for the development of new antimicrobial agents. nih.gov While naturally occurring monomeric benzoxazinoids often lack potent antimicrobial effects, synthetic derivatives have shown considerable activity against a range of pathogenic bacteria and fungi. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Synthetic derivatives of 1,4-benzoxazin-3-one have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported potent activity with minimum inhibitory concentration (MIC) values as low as 16 μg/mL against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Further research into novel 4H-3,1-benzoxazinone derivatives bearing a chalcone (B49325) moiety showed mild to moderate activity against various bacterial strains. raco.cat

Additionally, propanolamine-containing 1,4-benzoxazin-3-ones have been investigated for their effects on phytopathogenic bacteria. nih.gov Many of these novel derivatives exhibited moderate to excellent antibacterial activities against Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv (Xac), and Xanthomonas oryzae pv oryzae (Xoo). nih.gov Certain compounds showed inhibitory values superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper against Xoo. nih.gov

Table 1: Antibacterial Activity of Benzoxazinone Derivatives| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | MIC values down to 16 μg/mL | nih.gov |

| Synthetic 1,4-benzoxazin-3-one derivatives | Escherichia coli | MIC values down to 16 μg/mL | nih.gov |

| Propanolamine (B44665) 1,4-benzoxazin-3-ones (e.g., 4n) | Xanthomonas oryzae pv oryzae (Xoo) | Inhibitory values superior to bismerthiazol and thiodiazole copper | nih.gov |

| Propanolamine 1,4-benzoxazin-3-ones | Xanthomonas axonopodis pv (Xac) | Moderate to excellent activity | nih.gov |

| Propanolamine 1,4-benzoxazin-3-ones | Pseudomonas syringae pv actinidiae (Psa) | Moderate to excellent activity | nih.gov |

| 4H-3,1-Benzoxazinone-chalcone derivatives | Gram-positive and Gram-negative bacteria | Mild to moderate activity | raco.cat |

Antifungal Activity against Phytopathogenic Fungi and Yeast

The benzoxazinone scaffold is also a key component in the development of new antifungal agents. Synthetic derivatives have shown potent activity against pathogenic fungi, including yeasts like Candida albicans, with MIC values reported as low as 6.25 μg/mL. nih.gov

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several phytopathogenic fungi. nih.govfrontiersin.org Some of these compounds displayed moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org For example, compound 5r demonstrated an EC50 value of 15.37 μg/mL against P. infestans, which was more effective than the commercial fungicides hymexazol (B17089) and carbendazim. nih.govfrontiersin.org Similarly, other studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones found that compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg/L. nih.gov Compounds with benzyl (B1604629) groups on the nitrogen atom of the benzoxazine (B1645224) ring have also shown significant antifungal activity. researchgate.net

Table 2: Antifungal Activity of Benzoxazinone Derivatives| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans | MIC down to 6.25 μg/mL | nih.gov |

| Compound 5r (acylhydrazone derivative) | Phytophthora infestans | EC50 of 15.37 μg/mL | nih.govfrontiersin.org |

| Compound 5q (acylhydrazone derivative) | Pellicularia sasakii | EC50 of 26.66 μg/mL | nih.govfrontiersin.org |

| Compound 5p (acylhydrazone derivative) | Capsicum wilt | EC50 of 26.76 μg/mL | nih.govfrontiersin.org |

| Compounds 5L & 5o (acylhydrazone derivatives) | Gibberella zeae | EC50 of 20.06 & 23.17 μg/mL | nih.govfrontiersin.org |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 7 phytopathogenic fungi | Complete inhibition at 200 mg/L | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 7 phytopathogenic fungi | Complete inhibition at 200 mg/L | nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The mechanisms underlying the antimicrobial effects of benzoxazinone derivatives appear to be multifaceted. For their antibacterial action, scanning electron microscopy (SEM) analysis of bacteria treated with a propanolamine 1,4-benzoxazin-3-one derivative revealed significant damage to the bacterial cell walls. nih.gov The images showed corrugated and broken cells, suggesting that disruption of cell wall integrity is a likely cause of bacterial death. nih.gov

In the context of antifungal activity, the mechanism may involve the inhibition of specific enzymes crucial for fungal survival. For azole antifungals, a key target is the enzyme CYP51 (lanosterol 14α-demethylase). The crystal structure of CYP51 from Mycobacterium tuberculosis has provided a model for understanding how these drugs work. nih.gov Docking experiments based on a model of Candida albicans CYP51 predicted that the 1,4-benzoxazine moiety could effectively interact with this enzyme, suggesting a potential mechanism for the antifungal action of these derivatives. nih.gov

Cytotoxic and Antiproliferative Effects on Cell Lines

In addition to their antimicrobial and anti-inflammatory properties, benzoxazinone derivatives have been extensively studied for their potential as anticancer agents.

Activity against Specific Cancer Cell Lines (e.g., Hep-G2, SW, HL-60 leukemia)

Numerous studies have demonstrated the cytotoxic and antiproliferative activity of novel benzoxazinone derivatives against various human cancer cell lines. nih.gov A series of novel 4H-benzoxazin-3-one derivatives were evaluated for their cytotoxic activities on human liver cancer (Hep-G2) and colon cancer (SW) cell lines. researchgate.net Using the MTT assay, several compounds, particularly those containing benzyl groups, showed promising results. Compounds 5a, 6a, and 8a exhibited the best results on Hep-G2 cells, with an IC50 value of 3.12 µg/mL. researchgate.net

Another study on new derivatives from the metastable benzoxazinone scaffold also reported significant antiproliferative activity against a panel of three human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29). nih.govresearchgate.net Six derivatives showed significant activity with IC50 values of less than 10 μM. nih.govresearchgate.net The proposed mechanism for these active compounds involves arresting the cell cycle by decreasing cyclin-dependent kinase 1 (cdk1), preventing DNA duplication by downregulating topoisomerase II (topo II), and inducing apoptosis through the induction of p53 and caspase-3. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Benzoxazinone Derivatives on Cancer Cell Lines| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compounds 5a, 6a, 8a | Hep-G2 (Liver Cancer) | 3.12 µg/mL | researchgate.net |

| Compounds 7a, 13a, 17a | Hep-G2 (Liver Cancer) | 6.25 µg/mL | researchgate.net |

| Derivatives 3, 7, 8, 10, 13, 15 | HepG2 (Liver Cancer) | < 10 µM | nih.govresearchgate.net |

| Derivatives 3, 7, 8, 10, 13, 15 | HCT-29 (Colon Cancer) | < 10 µM | nih.govresearchgate.net |

| Derivatives 3, 7, 8, 10, 13, 15 | MCF-7 (Breast Cancer) | < 10 µM | nih.govresearchgate.net |

Molecular Pathways Involved in Mediating Cytotoxicity

Benzoxazinones and their derivatives exhibit a range of biological activities, including cytotoxicity, which is mediated through several molecular pathways. While research specifically detailing the cytotoxic mechanisms of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is limited, the broader class of benzoxazinone compounds has been shown to interfere with fundamental cellular processes. mdpi.com Defined molecular interactions that disrupt cell function include the inhibition of various enzymes and the ability to intercalate with nucleic acids, which could potentially lead to mutations. mdpi.com

Key molecular targets for benzoxazinones include enzymes such as alpha-chymotrypsin, cholinesterase, and plasma membrane H+-ATPase. mdpi.com Inhibition of these enzymes can disrupt critical physiological functions, leading to cellular stress and death. The interaction with nucleic acids suggests a genotoxic potential, which is a common mechanism for cytotoxic compounds. mdpi.com

The inclusion of halogen atoms, such as fluorine, in heterocyclic compounds is a known strategy in medicinal chemistry to enhance biological activity, including cytotoxicity against cancer cells. nih.govresearchgate.net For instance, novel series of 5-fluoro-2-methyl-benzoxazoles have been synthesized and evaluated for their cytotoxicity on human lung carcinoma cells, with some showing potential as anticancer agents. nih.govresearchgate.net This suggests that the fluorine moiety in this compound could play a significant role in its cytotoxic profile.

Table 1: Known Molecular Targets of Benzoxazinone Compounds

| Molecular Target | Effect of Benzoxazinone Interaction | Reference |

| Alpha-chymotrypsin | Inhibition | mdpi.com |

| Cholinesterase | Inhibition | mdpi.com |

| Plasma membrane H+-ATPase | Inhibition | mdpi.com |

| Nucleic Acids | Intercalation | mdpi.com |

Phytotoxicity and Allelochemical Roles in Plant Biology

Benzoxazinones are well-established as potent allelochemicals, which are secondary metabolites produced by some plants that influence the growth and development of neighboring plants. nih.gov This phytotoxic activity forms the basis of their role in plant defense and their potential application in agriculture. nih.gov Found in members of the grass family (Poaceae) like rye, wheat, and maize, these compounds are released into the soil and interfere with the growth of competing plant species, a phenomenon known as allelopathy. nih.govresearchgate.net

Herbicidal Potential and Selectivity in Agricultural Contexts

The natural phytotoxicity of benzoxazinones has made them attractive models for developing new, natural-based herbicides. nih.govresearchgate.net In agricultural settings, the allelopathic effects of benzoxazinones are exploited through practices like mulching with rye, which can significantly reduce weed populations. mdpi.com For example, mulching with field-grown rye has been shown to reduce weeds like Chenopodium album L. by over 90%. mdpi.com

Research has focused on synthesizing benzoxazinone derivatives to enhance their phytotoxicity and selectivity, aiming to create herbicides that are effective against weeds but safe for crops. nih.gov The modification of the benzoxazinone structure, including the introduction of halogen atoms and side chains, has yielded compounds with improved and more selective herbicidal activity. researchgate.netnih.gov

For example, studies on synthetic derivatives have identified compounds with high selectivity for specific weed-crop systems. researchgate.net The compound 6F-4Pr-D-DIBOA demonstrated high phytotoxicity against the weed Avena fatua (wild oat) while showing selectivity in the Avena fatua-Triticum aestivum (wheat) system. researchgate.net Similarly, 8Cl-4Pr-D-DIBOA was found to be 15 times more selective than the commercial herbicide propanil (B472794) in the Echinochloa crus-galli (barnyard grass)-Oryza sativa (rice) system. researchgate.net These findings highlight the potential to develop highly targeted herbicides from the benzoxazinone scaffold. nih.govresearchgate.net

Table 2: Herbicidal Selectivity of Synthetic Benzoxazinone Derivatives

| Compound | Target System (Weed-Crop) | Key Finding | Reference |

| 6F-4Pr-D-DIBOA | Avena fatua - Triticum aestivum | High phytotoxicity to Avena fatua (IC₅₀ = 6 µM) with notable selectivity. | researchgate.net |

| 8Cl-4Val-D-DIBOA | Avena fatua - Triticum aestivum | One of the highest selectivities observed for this system. | researchgate.net |

| 8Cl-4Pr-D-DIBOA | Echinochloa crus-galli - Oryza sativa | Demonstrated 15 times greater selectivity than the commercial herbicide propanil. | researchgate.net |

Ecological Implications of Benzoxazinone Degradation Products

When benzoxazinones are released into the soil, they undergo degradation, both spontaneously and through microbial action, into a variety of other chemical structures. researchgate.netrsc.org These degradation phenomena have significant ecological implications because the resulting products can have different, and sometimes greater, phytotoxicity than the parent compounds. researchgate.netrsc.org

However, the degradation pathway and resulting ecological impact can differ for synthetic derivatives. For instance, the synthetic analog D-DIBOA, a promising herbicide model, has a much higher half-life in soil than its natural counterparts. researchgate.net Its principal degradation metabolite is the lactam D-HBOA, which is slightly less phytotoxic than its precursor. researchgate.net This highlights that while biodegradability is a key feature, the specific degradation pathway determines the ultimate environmental activity of these compounds. researchgate.net

Table 3: Phytotoxicity of Benzoxazinone Degradation Products

| Parent Compound | Key Degradation Product(s) | Relative Phytotoxicity of Degradation Product | Reference |

| DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) | APO (2-amino-3H-phenoxazin-3-one) | High; can be more potent and stable than the parent compound. | nih.govrsc.org |

| DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) | AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) | High phytotoxicity. | rsc.orgmdpi.com |

| D-DIBOA (4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one) | D-HBOA (2H-1,4-benzoxazin-3(4H)-one) | Slightly less phytotoxic than its precursor. | researchgate.net |

Applications in Academic Research and As Chemical Probes

Development of Lead Compounds for Diverse Therapeutic Areas

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, frequently utilized as a starting point for the development of lead compounds targeting a variety of diseases. Researchers modify this core structure to optimize biological activity and selectivity for specific therapeutic targets.

One notable area of research involves the development of novel, nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.gov In a study aimed at discovering new treatments for conditions like hypertension, derivatives of benzoxazinone (B8607429) were synthesized and evaluated. nih.gov Starting with a benzoxazine (B1645224) core, scientists designed a series of compounds that demonstrated potent in vitro activity and high selectivity for the mineralocorticoid receptor over other steroid hormone receptors. nih.gov Specifically, a derivative, 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one, showed a significant blood pressure-lowering effect in preclinical models. nih.gov